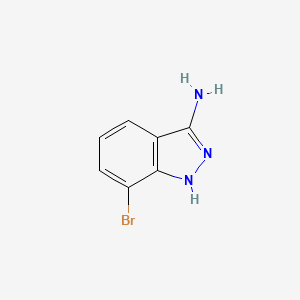

7-Bromo-1H-indazol-3-amine

Description

Contextualization of Indazole Heterocycles in Medicinal Chemistry

Indazole and its derivatives are recognized for their crucial role in medicinal chemistry, with many essential drugs incorporating this heterocyclic system. austinpublishinggroup.com The indazole scaffold, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore found in a range of therapeutic agents. pnrjournal.comnih.gov Although not commonly found in nature, synthetic indazole compounds have demonstrated a wide spectrum of desirable pharmacological properties. austinpublishinggroup.compnrjournal.com This has spurred extensive research into the synthesis and biological activities of new indazole derivatives. pnrjournal.comnih.gov

The significance of the indazole nucleus is underscored by its presence in FDA-approved drugs. For instance, Granisetron, a 5-HT3 antagonist, is used as an antiemetic, and Axitinib and Pazopanib are tyrosine kinase inhibitors employed in cancer therapy. pnrjournal.com The diverse biological activities associated with indazole derivatives include anti-inflammatory, antitumor, and antimicrobial properties. nih.govnih.govbenthamdirect.com

Structural Significance of the 1H-Indazol-3-amine Core

The 1H-indazol-3-amine structure is a particularly effective fragment in drug design, noted for its ability to bind to the hinge region of tyrosine kinases. mdpi.com This interaction is a critical aspect of the efficacy of drugs like Linifanib, a potent tyrosine kinase receptor inhibitor. mdpi.comnih.gov The 3-amino group on the indazole ring provides a key point for functionalization and interaction with biological targets. cymitquimica.com

The synthesis of 3-aminoindazoles is a key focus in organic chemistry, with various methods developed to construct this privileged heterocyclic structure. nih.gov One common approach involves the reaction of ortho-substituted benzonitriles with hydrazine. nih.gov The versatility of the 1H-indazol-3-amine core makes it a valuable building block for creating libraries of compounds for drug discovery programs. vulcanchem.com

Position of 7-Bromo-1H-indazol-3-amine as a Synthetic Building Block and Research Chemical

This compound is a specific derivative of the indazole family that serves as an important intermediate in the synthesis of more complex molecules. bldpharm.com The bromine atom at the 7-position offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. mdpi.com This makes it a valuable tool for medicinal chemists aiming to explore structure-activity relationships and optimize lead compounds.

As a research chemical, this compound is utilized in the development of novel therapeutic agents. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key fragment in the synthesis of Lenacapavir, a potent inhibitor of the HIV-1 capsid. nih.govmdpi.com This highlights the critical role that halogenated 1H-indazol-3-amine derivatives play in the creation of cutting-edge pharmaceuticals. The compound is primarily used in research and development settings to explore new chemical entities with potential biological activity. cymitquimica.com

| Property | Data |

| Compound Name | This compound |

| CAS Number | 1234616-28-4 |

| Molecular Formula | C7H6BrN3 |

| Molecular Weight | 212.05 g/mol |

| SMILES | NC1=NNC2=C1C=CC=C2Br |

| Primary Use | Synthetic Building Block, Research Chemical |

Propriétés

IUPAC Name |

7-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBDLGMVAZJRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720969 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-28-4 | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Applications of Indazole Derivatives with a Focus on 1h-indazol-3-amines and Brominated Analogues

Role as Key Intermediates for Significant Bioactive Molecules

The functionalized indazole ring is a versatile platform for the synthesis of complex bioactive molecules. The strategic placement of substituents, such as bromine atoms, provides a chemical handle for further elaboration, enabling the construction of potent drugs.

The compound 7-Bromo-1H-indazol-3-amine is structurally related to a critical intermediate used in the synthesis of the potent anti-HIV drug, Lenacapavir. Specifically, the derivative 7-bromo-4-chloro-1H-indazol-3-amine is the key heterocyclic fragment required for building the Lenacapavir molecule, which functions as a first-in-class HIV-1 capsid inhibitor. mdpi.comnih.govdoaj.orgresearchgate.net

Recent advancements have led to a practical and scalable two-step synthesis for this vital intermediate, starting from the inexpensive raw material 2,6-dichlorobenzonitrile. mdpi.comsciencefeatured.com This process involves:

Regioselective Bromination: Mild bromination conditions are used to introduce a bromine atom at the desired position on the benzonitrile ring. mdpi.com

Cyclization: The resulting bromo-benzonitrile undergoes a regioselective cyclization with hydrazine to form the 3-aminoindazole ring structure. mdpi.comresearchgate.net

Anticancer Activity of 1H-Indazol-3-amine Derivatives

The 1H-indazol-3-amine framework is a highly effective hinge-binding fragment, a key feature for many kinase inhibitors. nih.gov This ability to interact with the ATP-binding site of kinases has led to the development of numerous indazole-based derivatives with potent anticancer activity. researchgate.netresearchgate.net

Derivatives of 1H-indazol-3-amine have been shown to inhibit a wide array of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). Several 1H-indazol-3-amine derivatives have been developed as potent inhibitors of both wild-type (WT) Bcr-Abl and its drug-resistant mutants, such as the T315I "gatekeeper" mutation. For instance, one derivative demonstrated an IC₅₀ value of 0.014 µM against Bcr-Abl WT and 0.45 µM against the T315I mutant. mdpi.com Another advanced derivative, AKE-72, showed exceptionally high potency with an IC₅₀ of less than 0.5 nM against Bcr-Abl WT and 9 nM against the T315I mutant. tandfonline.com

Table 1: Bcr-Abl Kinase Inhibition by 1H-Indazol-3-amine Derivatives

| Derivative | Target Kinase | IC₅₀ (nM) |

| Compound I | Bcr-Abl WT | 4.6 |

| Compound I | Bcr-Abl T315I | 227 |

| AKE-72 (Compound 5) | Bcr-Abl WT | < 0.5 |

| AKE-72 (Compound 5) | Bcr-Abl T315I | 9 |

| Compound 4a | Bcr-Abl WT | < 0.51 |

| Compound 4a | Bcr-Abl T315I | 96 |

| Compound 4b | Bcr-Abl T315I | 142 |

| Compound 89 | Bcr-Abl WT | 14 |

| Compound 89 | Bcr-Abl T315I | 450 |

Indazole derivatives have demonstrated significant inhibitory activity against other key oncogenic kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Anaplastic Lymphoma Kinase (ALK).

FGFR1: This kinase is a target in various cancers. A series of 1H-indazol-3-amine derivatives have been synthesized as potent FGFR1 inhibitors, with the most active compounds showing IC₅₀ values as low as 2.9 nM and 3.3 nM. mdpi.comtandfonline.comtandfonline.com

VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a major target for cancer therapy. Pazopanib, an indazole-containing drug, is a known VEGFR-2 inhibitor with an IC₅₀ of 30 nM. mdpi.com

ALK: This kinase is a driver in certain types of lymphoma and non-small cell lung cancer. The 3-aminoindazole derivative Entrectinib is a highly potent ALK inhibitor with an IC₅₀ of 12 nM. mdpi.com

Table 2: Inhibition of FGFR1, VEGFR-2, and ALK by Indazole Derivatives

| Derivative | Target Kinase | IC₅₀ (nM) |

| Compound 99 | FGFR1 | 2.9 |

| Compound 9u | FGFR1 | 3.3 |

| Compound 9d | FGFR1 | 15.0 |

| Pazopanib | VEGFR-2 | 30 |

| Entrectinib (Compound 127) | ALK | 12 |

The therapeutic reach of the indazole scaffold extends to other enzyme families.

Carbonic Anhydrase (CA) Inhibition: Indazole-based compounds, particularly indazole-3-carboxamide hybrids, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. researchgate.net Certain derivatives have shown potent and selective inhibition of tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the low nanomolar range (e.g., 1.8 nM and 2.0 nM against hCA IX). mdpi.comnih.gov While research has focused on isoforms like I, II, IX, and XII, specific data on the inhibition of Carbonic Anhydrase VI by these particular derivatives is less documented in the reviewed literature.

IKK1 Inhibition: The I-kappa-B kinase (IKK) complex is involved in inflammatory signaling pathways often implicated in cancer. Patent literature indicates that certain amino-indazole compounds have been discovered that inhibit the activity of IKK1, suggesting their potential utility in treating disorders associated with its activity. nih.govgoogle.com However, detailed inhibitory data for specific 1H-indazol-3-amine derivatives against IKK1 is not as widely published as for other kinases.

FGFR1, VEGFR-2, ALK Kinase Inhibition

Modulators of Immune Response (e.g., Indoleamine 2,3-dioxygenase (IDO1) Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. nih.govmdpi.com In the context of cancer, elevated IDO1 expression in tumor cells and antigen-presenting cells leads to a suppression of the host's immune response by depleting local tryptophan and generating immunosuppressive metabolites. mdpi.comrsc.orggoogle.com This makes IDO1 a key target for cancer immunotherapy.

The indazole scaffold, being a bioisostere of tryptophan's indole ring, has been a foundation for the design of novel IDO1 inhibitors. rsc.org Research has shown that derivatives of 1H-indazole can exhibit potent IDO1 inhibitory activity. For instance, a series of 4-amino-6-bromo-1H-indazole derivatives were developed as dual inhibitors of both IDO1 and tryptophan-2,3-dioxygenase (TDO), another enzyme involved in tryptophan metabolism. ekb.eg One such derivative, featuring a methyl benzoxadiazole moiety, demonstrated significant inhibitory activity against both IDO1 and TDO in enzymatic and cell-based assays. ekb.eg Another study identified 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol as a potent IDO1 inhibitor. nih.gov

Furthermore, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, a related derivative, was found to remarkably suppress IDO1 protein expression in human colorectal cancer cells (HCT116). rsc.org The structure-activity relationship studies of these compounds indicate that substitutions at various positions on the indazole ring are critical for potent IDO1 inhibition. nih.gov These findings underscore the potential of brominated indazole amines as a chemical class for developing novel immune-modulating anticancer agents.

Mechanisms of Antitumor Action (e.g., Apoptosis Induction, Cell Cycle Modulation)

The antitumor effects of indazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. researchgate.netnih.gov IDO1 inhibition itself can indirectly lead to antitumor effects by halting the proliferation of T-lymphocytes and inducing their apoptosis. rsc.org

Specific indazole derivatives have been shown to directly trigger these mechanisms in cancer cells. For example, one study on a series of 1H-indazole-3-amine derivatives found that a particularly potent compound induced apoptosis in K562 chronic myeloid leukemia cells. researchgate.netnih.gov This was confirmed through assays showing an increased rate of apoptosis and was possibly mediated by the inhibition of Bcl-2 family members and the p53/MDM2 pathway in a concentration-dependent manner. researchgate.netnih.gov The same compound was also observed to cause cell cycle arrest. researchgate.net

Another derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to suppress the growth of HCT116 cells by inducing G2/M cell cycle arrest. rsc.org The ability of 6-bromo-1H-indazole derivatives to inhibit key cellular pathways responsible for cell cycle progression and apoptosis has also been noted. researchgate.net These mechanisms, which disrupt the uncontrolled proliferation of cancer cells, are central to the therapeutic potential of this class of compounds.

Anti-Proliferative Effects on Human Cancer Cell Lines

A significant body of research has demonstrated the anti-proliferative activity of indazole derivatives against a variety of human cancer cell lines. mdpi.comnih.gov The specific substitutions on the indazole core heavily influence the potency and selectivity of these compounds.

Several studies have evaluated the inhibitory activities of newly synthesized indazole derivatives against panels of human cancer cells. In one such study, derivatives were tested against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. researchgate.netnih.gov One of the most promising compounds exhibited a potent inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM, while showing much lower toxicity to normal human embryonic kidney cells (HEK-293). researchgate.netnih.gov

Another study focusing on 6-substituted aminoindazole derivatives identified a compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, with powerful anti-proliferative activity against human colorectal cancer cells (HCT116), showing an IC50 value of 0.4 µM. rsc.org The anti-proliferative effects of indazole derivatives have also been observed in breast cancer (MCF-7) and squamous cell carcinoma of the oral tongue (YD-15) cell lines. nih.govekb.eg

Table 1: Anti-proliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6o (an indazole derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | researchgate.net, nih.gov |

| Compound 6o (an indazole derivative) | HEK-293 (Normal Kidney) | 33.2 µM | researchgate.net, nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 0.4 µM | rsc.org |

| Compound 89 (a 1H-indazol-3-amine derivative) | K562 (Leukemia) | 6.50 µM | mdpi.com |

Other Therapeutic Potential of Indazole Derivatives

Beyond their applications in oncology, the versatile indazole scaffold has been explored for a range of other therapeutic uses. mdpi.com

Antibacterial and Antibiofilm Properties

Indazole derivatives have demonstrated notable antibacterial activity. nih.govmdpi.comclockss.org Research into novel 4-bromo-1H-indazole derivatives identified them as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds showed promising activity against Gram-positive bacteria, including Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Certain derivatives were significantly more potent than the reference compound 3-methoxybenzamide against penicillin-resistant Staphylococcus aureus. nih.gov Specifically, one 4-bromo-1H-indazole derivative exhibited the best activity against S. pyogenes, proving more active than the standard antibiotic ciprofloxacin. nih.gov Furthermore, 6-bromo-1H-indazole derivatives have shown efficacy against both gram-positive and gram-negative bacteria. researchgate.net

Anti-inflammatory and Antiarrhythmic Activities

The therapeutic potential of indazoles extends to anti-inflammatory and antiarrhythmic applications. nih.gov In fact, commercially available anti-inflammatory drugs like Bendazac and Benzydamine feature the 1H-indazole scaffold, highlighting the established success of this chemical structure in the field. mdpi.com The diverse biological activities attributed to indazole derivatives frequently include anti-inflammatory action, which has been a subject of ongoing research. mdpi.comtaylorandfrancis.com Similarly, antiarrhythmic properties have also been reported for this class of compounds, indicating their potential for development as cardiovascular agents. nih.govclockss.org

Anti-diabetes and Anti-osteoporosis Activities

Researchers have also investigated the potential of indazole derivatives in treating metabolic and degenerative diseases. mdpi.com Studies have indicated that various substituted indazoles possess anti-diabetes and anti-osteoporosis activities. mdpi.comnih.gov The development of indazole derivatives for the treatment of osteoporosis has been noted as a specific area of medical research. taylorandfrancis.com These findings suggest that the pharmacological scope of the indazole nucleus is broad, offering opportunities for drug discovery in multiple therapeutic areas.

Structure-activity Relationship Sar Studies and Ligand Design for 1h-indazol-3-amines

Impact of Substituent Groups on Biological Activity

The biological activity of 1H-indazol-3-amine derivatives can be significantly modulated by the introduction of various substituent groups at different positions of the indazole ring.

Halogenation, particularly at the C7 position of the indazole ring, plays a significant role in the biological activity of 1H-indazol-3-amine derivatives. The presence of a bromine atom at this position can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.

For instance, 7-Bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor. mdpi.comnih.govresearchgate.net The regioselective bromination at the C7 position is a critical step in its synthesis, highlighting the importance of this specific substitution pattern for its biological application. mdpi.comnih.govchemrxiv.org Direct bromination of 4-chloro-1H-indazol-3-amine often leads to the undesired 5-bromo isomer as the major product, underscoring the challenges and importance of achieving the correct C7 substitution. mdpi.comnih.gov The presence of bromine and chlorine atoms in 7-Bromo-4-chloro-1H-indazol-3-amine is crucial for its function as a heterocyclic fragment in the construction of complex, biologically active molecules. mdpi.comnih.gov

In the broader context of indazole derivatives, halogenation has been shown to impact anticancer properties. Studies on related compounds indicate that the specific positioning of halogen substituents can enhance biological activity against various cancer cell lines. For example, in a series of FGFR1 inhibitors, the introduction of a fluorine atom at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency. nih.gov This suggests that halogenation at different positions can fine-tune the activity of indazole-based compounds.

The following table summarizes the impact of halogenation on the activity of selected indazole derivatives.

| Compound/Derivative | Halogen Position | Biological Target/Activity | Effect of Halogenation |

| 7-Bromo-4-chloro-1H-indazol-3-amine | 7-Bromo, 4-Chloro | HIV-1 Capsid (via Lenacapavir) | Essential fragment for potent inhibition. mdpi.comnih.gov |

| 6-Fluoro-1H-indazol-3-amine derivatives | 6-Fluoro | FGFR1/FGFR2 | Improved enzymatic and cellular potency. nih.gov |

| 5-Bromo-1H-indazol-3-amine | 5-Bromo | Precursor for various inhibitors | Common synthetic intermediate, but often less desired than 7-bromo for specific applications. mdpi.comnih.gov |

Substituents at other positions of the 1H-indazol-3-amine core also exert a strong influence on biological activity.

N1 Position: Alkylation or arylation at the N1 position is a common strategy to modulate the properties of indazole-based inhibitors. In a series of CCR4 antagonists, N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] group were found to be the most potent. acs.org This highlights the importance of the N1 substituent in establishing key interactions with the target protein.

C3 Position: The 3-amino group is a critical feature of this scaffold, often acting as a key hydrogen bond donor in interactions with the hinge region of kinases. nih.govresearchgate.netmdpi.com Modifications at this position, such as acylation to form amides, can significantly alter the compound's activity and target profile. nih.gov For example, introducing mercapto acetamide or piperazine acetamide at the C3 position has been explored to enhance antitumor activity. nih.govmdpi.com

C4 Position: Substitution at the C4 position can also be crucial. In the development of CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be the more potent C4 substituents. acs.org Furthermore, the attachment of an N,N'-diaryl urea moiety at the C4-position of 3-aminoindazole led to a series of potent RTK inhibitors. acs.org

C6 Position: For CCR4 antagonists, small groups were tolerated at the C6 position, with these analogues being preferred over those with substitutions at C5 or C7. acs.org In another study on FGFR1 inhibitors, a derivative with a 3-methoxyphenyl group at the C6 position showed promising inhibitory activity. mdpi.com

The following table provides examples of how substitutions at these positions affect the biological activity of 1H-indazol-3-amine derivatives.

| Position | Substituent Type | Biological Target | Observed Effect |

| N1 | meta-substituted benzyl groups | CCR4 | Increased antagonist potency. acs.org |

| C3 | Mercapto acetamide/piperazine acetamide | Antitumor | Potential enhancement of cytotoxic activity. nih.govmdpi.com |

| C4 | Methoxy/hydroxyl groups | CCR4 | Increased antagonist potency. acs.org |

| C4 | N,N'-diaryl urea | RTKs | Potent inhibition of VEGFR and PDGFR families. acs.org |

| C6 | Small groups | CCR4 | Preferred substitution for antagonist activity. acs.org |

| C6 | 3-methoxyphenyl group | FGFR1 | Promising inhibitory activity. mdpi.com |

Role of Halogenation (e.g., Bromine at Position 7)

Hinge-Binding Fragment Properties in Kinase Inhibition

The 1H-indazol-3-amine moiety is widely recognized as an effective hinge-binding fragment in the design of kinase inhibitors. nih.govresearchgate.netmdpi.com The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain and plays a crucial role in ATP binding. The 3-amino group and the N2 nitrogen of the indazole ring can form key hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, anchoring the inhibitor in the ATP-binding pocket. nih.gov

This bidentate hydrogen bonding interaction is a hallmark of many indazole-based kinase inhibitors, including Linifanib, where the 1H-indazole-3-amine structure effectively binds to the hinge region of tyrosine kinases. nih.govresearchgate.netmdpi.com The planarity of the indazole ring system also contributes to favorable van der Waals interactions within the often-hydrophobic ATP-binding site. uzh.ch The ability of the 1H-indazol-3-amine scaffold to serve as an efficient hinge-binding template has been a cornerstone in the structure-based design of novel and potent kinase inhibitors. acs.org

Molecular Interactions with Biological Targets

In the context of kinase inhibition, the primary interactions are the hydrogen bonds formed between the 3-amino group and the N2 nitrogen of the indazole with the kinase hinge region. nih.gov The bromine atom at the C7 position can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region, interacting with a nucleophilic site on the protein, such as a carbonyl oxygen or a nitrogen atom. This can contribute to the binding affinity and selectivity of the inhibitor.

Computational and Theoretical Chemistry Studies of Indazole Systems

Quantum Chemical Calculations (e.g., DFT, GIAO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the study of indazole derivatives. These methods provide a detailed understanding of the molecule's quantum mechanical properties. The Gauge-Independent Atomic Orbital (GIAO) method is another powerful tool, often used in conjunction with DFT, for the accurate prediction of NMR chemical shifts, which aids in structure elucidation. chemsrc.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. For the indazole scaffold, DFT can precisely model the fused ring system and the orientation of its substituents. While specific DFT-optimized geometry data for 7-Bromo-1H-indazol-3-amine is not widely published, studies on similar indazole derivatives demonstrate the power of this method. For instance, DFT calculations have been successfully used to reproduce the experimental geometry of various substituted indazoles. researchgate.net

Below is a hypothetical table representing the kind of data that would be generated from a DFT geometry optimization of this compound, based on known values for the indazole core.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N Bond Lengths (pyrazole ring) | ~1.35 - 1.38 Å |

| N-N Bond Length (pyrazole ring) | ~1.36 Å |

| C-C Bond Lengths (benzene ring) | ~1.39 - 1.41 Å |

| C-Br Bond Length | ~1.89 Å |

| C-NH2 Bond Length | ~1.37 Å |

| Planarity of indazole ring | Near-planar |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole ring. beilstein-journals.org The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical reactivity and biological activity.

DFT calculations are frequently employed to determine the relative energies of these tautomers. For the parent indazole molecule, and most of its derivatives, the 1H-tautomer is found to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.org For example, calculations on indazole itself indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov Similar studies on substituted indazoles, such as 7-nitro-1H-indazol-3-ol, have also used DFT to investigate tautomeric equilibria. researchgate.net It is therefore highly probable that for this compound, the 1H-tautomer is the predominant and more stable form.

Table 2: Calculated Relative Stabilities of Indazole Tautomers from a Representative DFT Study

| Compound | Tautomer | Relative Energy (kJ·mol⁻¹) | Stability |

|---|---|---|---|

| Indazole | 1H-Indazole | 0.0 | More Stable |

| 2H-Indazole | +15.0 | Less Stable | |

| 7-Nitro-1H-indazol-3-ol | 3-hydroxy-1H | Predominant | More Stable |

| 3-oxo-2H | - | Less Stable |

Note: Data is illustrative and based on general findings for the indazole class. researchgate.netnih.gov

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. MESP maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For an indazole derivative, the MESP would typically show negative potential around the nitrogen atoms and any other electronegative substituents, indicating sites prone to electrophilic attack or hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. worldscientific.com In general, a smaller HOMO-LUMO gap suggests higher reactivity. For indazole systems, the HOMO is often distributed over the fused ring system, while the LUMO's location can be influenced by substituents.

Table 3: Representative Frontier Molecular Orbital Data for a Substituted Indazole

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.0 eV |

Note: These values are illustrative and based on general findings for similar heterocyclic systems. dntb.gov.ua

Tautomerism and Isomer Stability Analysis

Molecular Docking and Dynamics Simulations

To understand how a molecule like this compound might function as a drug, it is essential to study its interactions with biological targets, such as proteins and enzymes. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This helps in identifying key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Numerous studies have used molecular docking to investigate the binding of indazole derivatives to various protein kinases, which are common targets in cancer therapy. jmchemsci.com

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can assess the stability of the predicted binding pose and reveal how the ligand and protein adapt to each other. These simulations can confirm the stability of key hydrogen bonds and other interactions identified through docking. For a potential drug candidate, a stable binding mode throughout an MD simulation is a positive indicator of its potential efficacy.

Analytical and Spectroscopic Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of other nuclei.

¹H, ¹³C, and ¹⁵N NMR for Structural Confirmation

For 7-bromo-4-chloro-1H-indazol-3-amine, the ¹H NMR spectrum, recorded in DMSO-d₆, shows a characteristic singlet for the N-H proton at approximately 12.23 ppm. mdpi.com The aromatic protons appear as doublets at 7.41 ppm and 6.85 ppm, with a coupling constant of 7.9 Hz, indicative of ortho-coupling. mdpi.com The amine (NH₂) protons are observed as a broad singlet at 5.33 ppm. mdpi.com

The ¹³C NMR spectrum of this analog reveals signals for all seven carbon atoms. The carbon atom attached to the amino group (C3) resonates at 149.1 ppm, while the carbon bearing the bromine atom (C7) is found at 101.0 ppm. mdpi.com Other aromatic carbons appear at 141.1, 129.5, 125.2, 119.1, and 111.9 ppm. mdpi.com

Although ¹⁵N NMR data for 7-Bromo-1H-indazol-3-amine is not explicitly detailed, this technique is highly valuable for probing the electronic environment of the nitrogen atoms within the indazole ring and the exocyclic amino group. researchgate.net In general, ¹⁵N NMR spectroscopy provides crucial information for distinguishing between tautomers and regioisomers in indazole derivatives. researchgate.netresearchgate.net

Table 1: NMR Spectroscopic Data for 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H | 12.23 (s, 1H, NH), 7.41 (d, J=7.9 Hz, 1H), 6.85 (d, J=7.9 Hz, 1H), 5.33 (s, 2H, NH₂) | DMSO-d₆ |

| ¹³C | 149.1, 141.1, 129.5, 125.2, 119.1, 111.9, 101.0 | DMSO-d₆ |

Solid-State NMR (e.g., CPMAS NMR)

Solid-state NMR (ssNMR), particularly Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a powerful technique for studying the structure and dynamics of molecules in the solid state. This method is especially useful for characterizing different crystalline forms (polymorphs) and for analyzing compounds that are insoluble or exhibit complex behavior in solution. csic.esnih.govmdpi.com For indazole derivatives, ¹³C and ¹⁵N CPMAS NMR can provide distinct spectra for different tautomers or conformers that may coexist in the solid state. researchgate.netnih.govmdpi.com While specific CPMAS NMR data for this compound was not found, the technique is broadly applied in the study of substituted indazoles and other heterocyclic systems to overcome issues like fast tautomerization in solution, which can complicate spectral interpretation. csic.esnih.govmdpi.com

Mass Spectrometry (e.g., GC-MS, ESI-MS, HR-MS, LC-MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization methods and mass analyzers are employed to characterize this compound and its derivatives.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. For the related 7-bromo-4-chloro-1H-indazol-3-amine, the calculated mass for the protonated molecule [M+H]⁺ is 247.9413 amu, which closely matches the experimentally found value of 247.9412 amu. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate mixtures prior to mass analysis. These methods are routinely used to identify and quantify this compound in reaction mixtures and to assess its purity. mdpi.comsemanticscholar.org For instance, GC-MS has been used to monitor the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and to identify undesired regioisomers. mdpi.comresearchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly coupled with LC-MS for the analysis of polar molecules like indazole derivatives. iucr.orgrsc.org

Table 2: High-Resolution Mass Spectrometry Data for 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com

| Ion | Calculated Mass (amu) | Found Mass (amu) |

|---|---|---|

| [C₇H₅BrClN₃+H]⁺ | 247.9413 | 247.9412 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

While a crystal structure for this compound itself is not described in the search results, the structures of numerous other indazole derivatives have been resolved. iucr.orgnih.goviucr.orgnih.gov These studies reveal that indazole rings are generally planar. iucr.orgnih.gov In the solid state, NH-indazoles typically form hydrogen-bonded networks, existing as dimers, trimers, or catemers (polymeric chains). csic.es The specific packing arrangement is influenced by the substitution pattern on the indazole core. csic.esrsc.org For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole shows a nearly planar indazole system. nih.gov The analysis of such structures provides a model for understanding the expected solid-state conformation and intermolecular interactions of this compound.

Purity Assessment Methodologies (e.g., HPLC, qNMR)

Ensuring the purity of a chemical compound is critical for its use in further research and applications. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are two primary methods for purity assessment.

HPLC is a widely used separatory technique for determining the purity of a sample by separating it from its impurities. bldpharm.comgoogle.com The purity is often expressed as a percentage based on the relative area of the main peak in the chromatogram.

Quantitative NMR (qNMR) has emerged as a powerful absolute method for purity determination that is traceable to the International System of Units (SI). bipm.orgbwise.krresolvemass.ca Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. resolvemass.ca Instead, a certified internal standard of known purity is added to the sample at a precise concentration. resolvemass.cafujifilm.com The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. resolvemass.ca This technique has been successfully applied to determine the purity of intermediates in the synthesis of complex molecules, such as 7-bromo-4-chloro-1H-indazol-3-amine, where purities of 95-97% have been reported using qNMR. mdpi.comsemanticscholar.orgresearchgate.netnih.gov

Table 3: Purity Assessment Data for a Synthetic Batch of 7-Bromo-4-chloro-1H-indazol-3-amine mdpi.com

| Method | Purity (%) |

|---|---|

| qNMR | 96 |

| GC-MS | 97 |

Future Directions and Research Gaps in the Study of 7-bromo-1h-indazol-3-amine and Its Derivatives

Exploration of Novel Synthetic Pathways for Derivatization

A significant research gap lies in the development of versatile and efficient synthetic routes for the derivatization of the 7-bromo-1H-indazol-3-amine core. While methods for synthesizing the parent indazole ring and some of its analogs are established, creating a diverse library of derivatives requires novel and adaptable chemical strategies. nih.gov Future research should focus on expanding the toolkit of reactions available for modifying this specific scaffold.

One promising avenue is the application of modern cross-coupling reactions. For instance, the Suzuki-Miyaura coupling has been successfully used to introduce various aryl and heteroaryl groups at different positions of the indazole ring. nih.govuni-saarland.de Future work could explore the optimization of these reactions for the this compound template, as well as the use of other coupling methods like Buchwald-Hartwig, Heck, and Sonogashira reactions to introduce a wider range of functional groups. The synthesis of 5-bromo-1H-indazol-3-amine often begins with 5-bromo-2-fluorobenzonitrile, which reacts with hydrazine hydrate to form the indazole ring. nih.gov This product can then undergo Suzuki coupling to create derivatives. nih.gov A similar strategy could be adapted for 7-bromo analogs.

Furthermore, direct C-H activation and functionalization represent a cutting-edge approach that could streamline the synthesis of derivatives by avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov Research into regioselective C-H functionalization at various positions of the indazole ring would be a significant advancement.

Recent developments have also focused on creating more practical and scalable syntheses for key indazole intermediates. For example, a new, economical route to 7-bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate for the anti-HIV drug Lenacapavir, has been developed from inexpensive starting materials, avoiding costly purification steps like column chromatography. mdpi.comchemrxiv.orgsciencefeatured.comnih.gov This two-step process involves a regioselective bromination followed by a cyclization with hydrazine. mdpi.comnih.gov Exploring similar cost-effective and scalable strategies for other this compound derivatives is a critical future direction to facilitate broader research and development.

Table 1: Selected Synthetic Reactions for Indazole Derivatization

| Reaction Type | Starting Material Example | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indazole Ring Formation | 5-bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%), reflux | 5-bromo-1H-indazol-3-amine | nih.gov |

| Suzuki Coupling | 5-bromo-1H-indazol-3-amine | Boronic acid esters, PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O, 90 °C | 5-aryl-1H-indazol-3-amine derivatives | nih.gov |

| C-H Amination | Aminohydrazones | Palladium-catalyzed intramolecular reaction | 1H-Indazoles | mdpi.comnih.gov |

| Iodine-Mediated C-H Amination | Diaryl ketone hydrazones | I₂, KI, NaOAc | 1H-Indazoles | mdpi.com |

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling of New Derivatives

A major gap in the current understanding of novel this compound derivatives is the lack of comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data. While many studies focus on initial biological activity screening, detailed in vitro and in vivo characterization of drug metabolism and pharmacokinetic (DMPK) properties is often a secondary thought. mdpi.com For these derivatives to advance as potential drug candidates, systematic evaluation of their absorption, distribution, metabolism, and excretion (ADME) profiles is essential.

Future research must prioritize early and thorough PK/PD profiling. This includes assessing metabolic stability in liver microsomes, identifying major metabolites, and determining plasma protein binding. biorxiv.org For instance, a study on novel indazole derivatives as β3-adrenergic receptor agonists identified a major metabolite, which guided further structural modifications to improve selectivity. nih.gov Similarly, a recent study on a carbohydrate-substituted indazole derivative highlighted its excellent pharmacokinetic profile, including nearly 100% oral bioavailability, demonstrating the potential for creating derivatives with favorable drug-like properties. biorxiv.org

The ultimate goal is to discover compounds with improved PK/PD profiles, such as moderate clearance and a long half-life, which can lead to better bioavailability and systemic exposure. google.com Integrating these studies early in the drug discovery process will allow for a more rational design of derivatives with optimized efficacy and dosing regimens.

Advanced In Vitro and In Vivo Biological Evaluation for Specific Disease Areas

The indazole scaffold is associated with a broad spectrum of biological activities, but the therapeutic potential of this compound derivatives remains largely unexplored. researchgate.netnih.gov Future research should involve systematic in vitro and in vivo evaluation of new derivatives against a wide range of specific disease targets. The bromine atom at the 7-position provides a handle for further chemical modification, potentially leading to compounds with novel biological activities.

Based on the known activities of other indazole compounds, several disease areas are of particular interest:

Oncology: Indazole derivatives have been extensively investigated as anticancer agents. They have been shown to inhibit various kinases crucial for tumor growth, including Aurora kinases, fibroblast growth factor receptors (FGFRs), epidermal growth factor receptors (EGFR), and Bcr-Abl. mdpi.comnih.gov For example, specific 1H-indazol-3-amine derivatives have shown potent inhibition of Bcr-Abl, including the T315I mutant which is resistant to some therapies. nih.gov New 7-bromo derivatives should be screened against panels of cancer cell lines and specific kinases to identify potential new anticancer agents. nih.gov

Infectious Diseases: The 7-bromo-4-chloro-1H-indazol-3-amine core is a key component of Lenacapavir, a potent, long-acting HIV capsid inhibitor. mdpi.comchemrxiv.orgnih.gov This highlights the potential of this scaffold in antiviral research. Future studies could explore derivatives for activity against other viruses, as well as for antibacterial and antifungal properties, which have been reported for other indazoles. researchgate.netmdpi.com

Inflammatory Diseases: Some indazole derivatives have shown anti-inflammatory activity. mdpi.com Recently, novel 1H-indazole derivatives were identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a promising target for inflammatory diseases like inflammatory bowel disease (IBD). researchgate.net This suggests that this compound derivatives could be valuable candidates for developing new anti-inflammatory drugs.

Table 2: Selected Biological Activities of Indazole Derivatives | Derivative Class | Biological Target/Model | Key Finding (IC₅₀/EC₅₀) | Reference | | --- | --- | --- | --- | --- | | 1H-indazol-3-amine derivatives | Bcr-AblWT, Bcr-AblT315I | Potent inhibition (IC₅₀ = 0.014 µM for WT) | mdpi.comnih.gov | | 1H-indazole derivatives | FGFR1, FGFR2 | Potent inhibition (FGFR2 IC₅₀ = 2.0 nM) | mdpi.com | | 1H-indazole derivatives | EGFR (L858R/T790M double mutant) | Strong potency (IC₅₀ = 0.07 µM) | mdpi.com | | Indazole-pyrimidine derivatives | VEGFR-2 | Potent inhibition (IC₅₀ = 30 nM for lead) | mdpi.com | | 2,3-diphenyl-2H-indazole derivative | Giardia intestinalis | High potency (12.8x more active than metronidazole) | mdpi.com | | Indazole derivative (Compound 11) | Human β3-adrenergic receptor | Potent agonistic activity (EC₅₀ = 13 nM) | nih.gov |

Development of Highly Selective and Low-Toxicity Agents

A persistent challenge in drug development is achieving high selectivity for the desired biological target while minimizing off-target effects and toxicity. nih.gov For this compound derivatives, a key future direction is the rational design of agents with superior selectivity and a favorable toxicity profile.

The indazole scaffold has proven amenable to modifications that enhance selectivity. For example, researchers have successfully designed indazole-based inhibitors that are selective for specific isoforms of Aurora kinases (Aurora A vs. Aurora B), which could lead to more targeted cancer therapies with fewer side effects. mdpi.comresearchgate.netnih.gov Another study demonstrated how modifying the 3-substituent of an indazole derivative dramatically improved its selectivity for the β3-adrenergic receptor over the α1A-adrenergic receptor, thereby reducing the risk of cardiovascular side effects. nih.gov

A crucial aspect of this research is the concurrent evaluation of cytotoxicity in both cancerous and normal cell lines. One study reported an indazole derivative (compound 6o) that showed promising antitumor activity against a leukemia cell line (K562, IC₅₀ = 5.15 µM) while exhibiting significantly lower toxicity to normal human embryonic kidney cells (HEK-293, IC₅₀ = 33.2 µM). nih.govresearchgate.net This demonstrates the feasibility of developing highly selective, low-toxicity agents. Future efforts should systematically incorporate such selectivity and toxicity assays early in the screening cascade for new this compound derivatives.

Application of Advanced Computational Tools for De Novo Ligand Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, and their application to the this compound scaffold is a critical future direction. openmedicinalchemistryjournal.com Advanced computational methods, particularly de novo ligand design, can accelerate the discovery of novel and potent derivatives by building molecules atom-by-atom or fragment-by-fragment within the binding site of a biological target. openmedicinalchemistryjournal.comresearchgate.net

Several successful examples of using computational tools for indazole-based drug design already exist:

In Silico Screening and Knowledge-Based Design: This approach was used to identify novel indazole derivatives as potent Aurora kinase inhibitors, with computational modeling helping to rationalize the observed isoform selectivity. researchgate.netnih.gov

Fragment-Led De Novo Design: Researchers discovered a new series of 1H-indazole-based inhibitors of fibroblast growth factor receptors (FGFRs) using this strategy. mdpi.com

Structure-Guided Drug Design: This method led to the development of potent inhibitors of epidermal growth factor receptor (EGFR) kinase. mdpi.com

Molecular Docking and ADMET Prediction: These tools have been used to design and evaluate new indazole scaffolds as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. biotech-asia.orgresearchgate.net

Future research should leverage these advanced computational tools for the de novo design of ligands based on the this compound core. By combining pharmacophore modeling, molecular docking, and molecular dynamics simulations with de novo design algorithms, researchers can explore a vast chemical space to generate novel structures optimized for binding affinity, selectivity, and drug-like properties before committing to costly and time-consuming chemical synthesis.

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-1H-indazol-3-amine, and what are their key methodological considerations?

this compound is typically synthesized via regioselective bromination followed by heterocycle formation. A validated protocol involves:

- Step 1 : Bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in 96% H2SO4 at 25°C, achieving >93% regioselectivity for the 7-bromo position. Excess NBS or elevated temperatures lead to over-bromination or nitrile hydration, necessitating precise stoichiometric control .

- Step 2 : Cyclization with hydrazine hydrate in 1-butanol under reflux, yielding the indazole core in >85% isolated yield. This avoids column chromatography, making it scalable to 100+ gram batches .

Q. How can researchers confirm the regiochemistry and purity of this compound?

- Regiochemistry : Use <sup>1</sup>H NMR to verify the absence of undesired regioisomers (e.g., 4-bromo derivatives). Key diagnostic signals include downfield shifts for H-4 (~7.64 ppm, J = 8.5 Hz) and H-6 (~7.02 ppm) .

- Purity : Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) ensures >95% purity. GC-MS monitors residual solvents or side products like dibrominated impurities .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective bromination of indazole precursors?

Regioselectivity in bromination is highly solvent- and reagent-dependent:

- Reagent Choice : NBS in H2SO4 minimizes nitrile hydration compared to Br2, which promotes hydrolysis to amides .

- Acid Optimization : 10–11 equivalents of 96% H2SO4 suppress side reactions. Substitution with weaker acids (e.g., acetic acid) halts bromination entirely .

- Temperature Control : Reactions at 25°C prevent thermal decomposition, whereas >40°C increases dibrominated byproducts .

Q. Table 1. Bromination Optimization Data

| Entry | Brominating Agent | Acid | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4 | NBS (1.2 eq.) | H2SO4 | 25 | 75 | 95 |

| 7 | NBS (1.07 eq.) | H2SO4 | 25 | >93 | 96 |

| 12 | NBS (1.07 eq.) | H2SO4 | 25 | 80 | 95 |

Q. How do structural modifications at the 3-amino position influence biological activity, and what analytical tools validate these changes?

Q. How should researchers address contradictions in pharmacological data across studies?

Discrepancies in IC50 values or selectivity profiles may arise from:

- Assay Variability : Standardize α-glucosidase inhibition protocols (e.g., DPPH radical scavenging vs. enzymatic assays) to compare antioxidant activity .

- Structural Ambiguity : Ensure regioisomeric purity via 2D NMR (e.g., NOESY for spatial proximity of substituents) .

- Data Reproducibility : Adopt open-data practices (e.g., depositing crystallographic data in public repositories) to enable cross-validation .

Methodological Best Practices

Q. What scalable purification methods are recommended for indazole derivatives?

Q. How can computational tools enhance the design of 7-bromoindazole-based inhibitors?

- QSAR Modeling : Predict logP and binding affinity for HIV capsid proteins using descriptors like molar refractivity and H-bond donor counts .

- Docking Studies : AutoDock Vina simulates interactions with target proteins (e.g., HIV-1 capsid hexamers) to prioritize synthetic targets .

Data Reproducibility and Ethics

Q. What guidelines ensure ethical sharing of research data involving 7-bromoindazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.